Halofantrine

Antimalarial drug resistance Plasmodium falciparum In vitro drug susceptibility testing

Halofantrine is a synthetic 9-phenanthrene methanol antimalarial belonging to the arylaminoalcohol class, administered as a racemic mixture of enantiomers with equivalent in vitro activity. It was developed as an oral blood schizontocide for chloroquine-resistant and multidrug-resistant Plasmodium falciparum malaria and received FDA approval in 1992 under the trade name Halfan (250 mg tablet, NDA.

Molecular Formula C26H30Cl2F3NO
Molecular Weight 500.4 g/mol
CAS No. 66051-76-1
Cat. No. B1672920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine
CAS66051-76-1
Synonyms1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699
Molecular FormulaC26H30Cl2F3NO
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
InChIInChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
InChIKeyFOHHNHSLJDZUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.11e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine (CAS 66051-76-1): Phenanthrene Methanol Antimalarial – Compound Profile & Procurement Overview


Halofantrine is a synthetic 9-phenanthrene methanol antimalarial belonging to the arylaminoalcohol class, administered as a racemic mixture of enantiomers with equivalent in vitro activity [1]. It was developed as an oral blood schizontocide for chloroquine-resistant and multidrug-resistant Plasmodium falciparum malaria and received FDA approval in 1992 under the trade name Halfan (250 mg tablet, NDA 020250) [2]. Structurally distinct from the 4-quinolinemethanols (e.g., mefloquine) and 4-aminoquinolines (e.g., chloroquine), halofantrine contains a phenanthrene nucleus that confers a unique pharmacological profile characterized by high lipophilicity (log P ~8.2), erratic oral absorption, and a well-characterized cardiac ion channel liability [1].

Why In-Class Substitution Between Halofantrine and Related Amino Alcohol Antimalarials (Mefloquine, Lumefantrine) Is Not Straightforward


Halofantrine, mefloquine, and lumefantrine all belong to the broader amino alcohol antimalarial class and share cross-resistance mechanisms mediated by pfmdr1 gene amplification [2]; however, they cannot be considered interchangeable for research or clinical procurement. Halofantrine exhibits far greater hERG channel affinity than either comparator (IC50 0.04 μM vs. 2.6 μM for mefloquine and 8.1 μM for lumefantrine), making it disproportionately cardiotoxic—a feature that has led to its worldwide market withdrawal and reclassification as a reference compound for cardiac safety studies [1]. Conversely, halofantrine demonstrates uniquely enhanced in vitro potency against chloroquine-resistant P. falciparum strains, a characteristic not shared proportionally by mefloquine or lumefantrine [2]. These divergent pharmacological properties mean that a procurement decision must be driven by the specific experimental or industrial question, not by class membership.

Halofantrine Quantitative Differentiation Evidence: Comparator-Backed Selection Criteria for Scientific Procurement


In Vitro Antimalarial Potency: Halofantrine Is More Active Against Chloroquine-Resistant P. falciparum Isolates Than Against Chloroquine-Susceptible Isolates, an Inverse Relationship to Mefloquine

In a study of 76 African P. falciparum isolates, halofantrine demonstrated significantly greater potency against chloroquine-resistant isolates (n=47; geometric mean IC50 1.14 nM) than against chloroquine-susceptible isolates (n=29; IC50 2.62 nM) [1]. In the same study, mefloquine exhibited the same inverse relationship but with higher IC50 values (resistant isolates: 3.20 nM; susceptible isolates: 7.16 nM), meaning halofantrine was 2.8-fold more potent than mefloquine against chloroquine-resistant strains [1]. In cloned lines, the chloroquine-resistant clone showed a halofantrine IC50 of 2.98 nM vs. 6.88 nM for the chloroquine-susceptible clone [1]. This inverse chloroquine cross-resistance pattern, combined with absolute potency, is a distinctive feature.

Antimalarial drug resistance Plasmodium falciparum In vitro drug susceptibility testing

hERG Channel Cardiac Liability: Halofantrine Is the Most Potent hERG Blocker Among Amino Alcohol Antimalarials, with Quantitative Differentation Against Lumefantrine and Mefloquine

In a head-to-head whole-cell patch-clamp study in stably transfected HEK293 cells, halofantrine inhibited hERG tail current with an IC50 of 0.04 μM, making it 65-fold more potent than mefloquine (IC50 2.6 μM), 202-fold more potent than lumefantrine (IC50 8.1 μM), and 62.5-fold more potent than chloroquine (IC50 2.5 μM) [1]. Only halofantrine blocked hERG tail currents in a voltage-dependent manner, indicating a distinct state-dependent binding mechanism not observed with the comparators [1]. The resulting cardiac safety indices placed halofantrine as the highest proarrhythmic risk among all tested antimalarials [1].

Cardiac safety pharmacology hERG channel inhibition QT prolongation risk assessment

Clinical Cure Rate in Multidrug-Resistant Falciparum Malaria: High-Dose Halofantrine Outperforms Mefloquine in a Randomized Head-to-Head Trial

In a paired randomized trial on the Thai-Burmese border involving 437 patients with acute uncomplicated falciparum malaria, high-dose halofantrine (72 mg/kg over 3 days) achieved a significantly lower cumulative failure rate by day 28 (3%) compared with mefloquine (25 mg/kg single dose; failure rate 8%, p=0.03) [1]. After adjustment for possible reinfections, failure rates were 1% vs. 6% (p=0.009) in favor of halofantrine [1]. In the retreatment of recrudescent infections, high-dose halofantrine demonstrated a failure rate of 15% vs. 44% for mefloquine (relative risk 3.0, 95% CI 1.2–7.3, p=0.008) [1]. Notably, at the standard dose (24 mg/kg), halofantrine was inferior to mefloquine (failure 35% vs. 10%, p=0.0002), underscoring the critical dose-dependence of its therapeutic index [1].

Antimalarial clinical trial Multidrug-resistant malaria Therapeutic efficacy comparison

Oral Bioavailability and Food Effect: Halofantrine's Pronounced Absorption Enhancement Makes It a Well-Characterized Model Compound for Lipid-Based Drug Delivery Research

Halofantrine exhibits exceptionally poor absolute oral bioavailability in the fasted state—mean 8.6% (±5.3%) in beagle dogs following a 250 mg tablet—which increases approximately 12-fold when administered postprandially, reaching near-complete absorption [1]. In humans, food enhances halofantrine exposure by 3- to 5-fold, a magnitude of food effect that is among the largest documented for any antimalarial [1]. Mechanistic studies demonstrated that the solubility of halofantrine HCl increases >1,000-fold in the presence of 30 mM sodium taurocholate (postprandial bile salt concentration) and >3,000-fold with mixed micellar systems (4:1 NaTC:lecithin) relative to buffer control, establishing that bile salt solubilization is the primary driver of this food effect [1].

Oral drug delivery Lipid-based formulations Intestinal lymphatic transport

Neurotoxicity Safety Margin: Halofantrine Exhibits a Higher Relative Therapeutic Index Than Mefloquine Against Mefloquine-Resistant P. falciparum Strains

In a comparative neurotoxicity study using cultured embryonic rat neurons (MTT assay, 20-min drug exposure), conventional quinoline antimalarials exhibited neurotoxicity IC50 values of 400, 600, and 900 μM for amodiaquine, chloroquine, and quinine, respectively, while mefloquine—the most neurotoxic of the class—had an IC50 of 25 μM [1]. When combined with antimalarial activity data against the mefloquine-resistant strain TM91C235, halofantrine achieved a relative therapeutic index (RTI) of 30, substantially exceeding the RTI values of mefloquine and its direct structural analogs (which ranged from 2.9 to 12.2) [1]. This RTI represents the ratio of neurotoxicity IC50 to antiplasmodial IC50, with higher values indicating a wider safety margin.

Antimalarial neurotoxicity Relative therapeutic index Drug safety profiling

Halofantrine (CAS 66051-76-1): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Positive Control Compound for hERG Channel Inhibition and Cardiac Safety Screening Assays

Halofantrine's IC50 of 0.04 μM against hERG tail current in HEK293 cells—202-fold more potent than lumefantrine and 65-fold more potent than mefloquine—makes it an established positive control in automated patch-clamp and voltage-sensing cardiac safety panels [1]. Its voltage-dependent blockade mechanism also enables state-dependent drug-channel interaction studies. Laboratories requiring a well-characterized, highly potent hERG reference standard with extensive published electrophysiological data should prioritize halofantrine over other antimalarials for assay validation and Z'-factor determination. Note: due to cardiotoxicity risk, the compound must be handled with appropriate safety precautions.

Model Compound for Intestinal Lymphatic Drug Transport and Lipid-Based Oral Formulation Development

With fasted-state absolute oral bioavailability of only 8.6% that increases ~12-fold upon postprandial administration, and solubility enhancement of >1,000-fold in bile salt micellar systems, halofantrine is one of the most extensively characterized model drugs for studying intestinal lymphatic transport and food-effect mechanisms [1]. Pharmaceutical formulation scientists developing lipid-based self-emulsifying drug delivery systems (SEDDS), proliposomal formulations, or evaluating the performance of lipidic excipients should consider halofantrine as a benchmark compound for in vitro-in vivo correlation studies.

Antimalarial Drug Resistance Mechanism Studies Focusing on pfmdr1-Mediated Cross-Resistance

Halofantrine, along with mefloquine and lumefantrine, forms a well-defined cross-resistance group mediated by pfmdr1 copy number variation, with IC50 values positively correlated between the three drugs [1][2]. However, halofantrine uniquely exhibits enhanced potency against chloroquine-resistant isolates (IC50 1.14 nM vs. 2.62 nM for susceptible isolates), an inverse relationship that distinguishes it within the amino alcohol class [1]. Researchers investigating the molecular basis of quinoline cross-resistance, or performing genetic manipulation studies (e.g., pfmdr1 knockdown/overexpression), can use halofantrine as a key pharmacological probe to dissect resistance-conferring alleles.

In Vitro Antimalarial Drug Sensitivity Testing for Compound Library Screening

For high-throughput screening of novel antimalarial candidates against drug-resistant P. falciparum strains, halofantrine provides a well-established reference inhibitor with known IC50 values across multiple laboratory strains: 1.14 nM (chloroquine-resistant field isolates), 2.62 nM (chloroquine-susceptible isolates), 2.98 nM (K1 chloroquine-resistant clone), and 6.88 nM (T9.96 chloroquine-susceptible clone) [1]. This broad strain coverage facilitates inter-plate normalization and resistance ratio calculation, supporting quality-controlled antimalarial screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.